

Application Note: Purification of 3-Chloro-N-methylaniline by Vacuum Distillation

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671

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Abstract

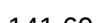
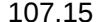
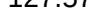
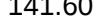
This application note provides a detailed protocol for the purification of **3-chloro-N-methylaniline** using vacuum distillation. This method is particularly suited for compounds with high boiling points, such as **3-chloro-N-methylaniline**, as it lowers the boiling point, thereby preventing thermal decomposition and yielding a product of high purity. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the successful purification of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

Introduction

3-Chloro-N-methylaniline is a substituted aromatic amine that serves as a key building block in organic synthesis. Technical grade **3-chloro-N-methylaniline** often contains impurities from its synthesis, which may include unreacted starting materials, isomeric byproducts, and products of over-chlorination. For applications in pharmaceutical and drug development, a high degree of purity is essential. Distillation is a robust method for purifying liquids based on differences in boiling points. However, **3-chloro-N-methylaniline** has a high boiling point at atmospheric pressure (243-244 °C), a temperature at which many organic compounds, including substituted anilines, are susceptible to decomposition. Vacuum distillation reduces the pressure above the liquid, thereby lowering its boiling point and allowing for a safe and effective purification.

Data Presentation

The successful separation of **3-chloro-N-methylaniline** from potential impurities via distillation is dependent on the differences in their boiling points. The following table summarizes the atmospheric boiling points of the target compound and its likely impurities.

Compound	Structure	Molar Mass (g/mol)	Boiling Point (°C at 760 mmHg)
3-Chloro-N-methylaniline		141.60	243-244
N-methylaniline		107.15	196
3-Chloroaniline		127.57	230
2-Chloro-N-methylaniline		141.60	218
4-Chloro-N-methylaniline		141.60	239

Note: The boiling points of dichlorinated N-methylaniline isomers are generally higher and would remain in the distillation flask.

Experimental Protocol

This protocol details the purification of **3-chloro-N-methylaniline** by vacuum distillation.

Materials and Equipment:

- Crude **3-chloro-N-methylaniline**
- Round-bottom flask (distilling flask)
- Short-path distillation head with a condenser and vacuum adapter
- Thermometer and thermometer adapter
- Receiving flasks

- Heating mantle with a stirrer
- Magnetic stir bar
- Vacuum pump (rotary vane pump or similar)
- Cold trap
- Manometer or vacuum gauge
- Inert gas (Nitrogen or Argon) source with a bubbler
- Vacuum grease
- Clamps and stands
- Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Safety Precautions:

- **3-Chloro-N-methylaniline** is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Aromatic amines can be sensitive to air and light. It is advisable to conduct the distillation under an inert atmosphere if the highest purity is required.
- Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use. Use a safety screen around the apparatus.
- Always wear safety glasses and a lab coat.

Step-by-Step Procedure:

- Apparatus Assembly:
 - Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
 - Place a magnetic stir bar in the round-bottom flask.

- Add the crude **3-chloro-N-methylaniline** to the distilling flask, filling it to no more than two-thirds of its capacity.
- Connect the distilling flask to the short-path distillation head.
- Insert the thermometer into the thermometer adapter, ensuring the top of the bulb is level with the side arm of the distillation head leading to the condenser.
- Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.
- Attach a clean, pre-weighed receiving flask to the vacuum adapter.
- Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
- Connect the manometer to the system to monitor the pressure.

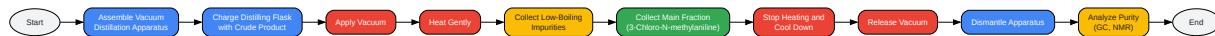
• Distillation Process:

- Turn on the circulating water to the condenser.
- Begin stirring the crude **3-chloro-N-methylaniline**.
- Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
- Once the desired pressure is stable, begin to gently heat the distilling flask using the heating mantle.
- Observe the mixture for the initial collection of any low-boiling impurities in the receiving flask. These should be collected in a separate fraction.
- As the temperature rises, the desired product will begin to distill. Record the temperature at which the liquid condenses and is collected in the receiving flask. For **3-chloro-N-methylaniline**, the expected boiling point is approximately 115-117 °C at 10 mmHg.

- Collect the main fraction in a clean, pre-weighed receiving flask. The distillation should proceed at a steady rate of 1-2 drops per second.
- Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.
- Once the majority of the **3-chloro-N-methylaniline** has been distilled, a sharp drop in the distillation rate or a rise in temperature may be observed, indicating that higher-boiling impurities are starting to distill. At this point, stop the distillation.

- Shutdown Procedure:
 - Turn off the heating mantle and allow the distilling flask to cool to room temperature.
 - Slowly and carefully release the vacuum by introducing an inert gas or air into the system.
 - Once the system is at atmospheric pressure, turn off the vacuum pump.
 - Turn off the condenser water.
 - Dismantle the apparatus.
 - Weigh the receiving flask containing the purified **3-chloro-N-methylaniline** to determine the yield.
 - Characterize the purified product by appropriate analytical methods (e.g., GC, NMR) to confirm its purity.

Visualization



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Caption: Experimental workflow for the purification of **3-chloro-N-methylaniline** by vacuum distillation.

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